N-[1-(difluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
Description
N-[1-(difluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is a complex organic compound that features a difluoromethyl group attached to a cyclohexyl ring, which is further connected to an imidazo[2,1-c][1,4]oxazine core
Properties
IUPAC Name |
N-[1-(difluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O2/c15-13(16)14(4-2-1-3-5-14)18-12(20)10-8-19-6-7-21-9-11(19)17-10/h8,13H,1-7,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEUUMMASQXTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)F)NC(=O)C2=CN3CCOCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(difluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a difluoromethyl group through a difluoromethylation reaction.
Construction of the Imidazo[2,1-c][1,4]oxazine Core: The imidazo[2,1-c][1,4]oxazine core is synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(difluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(difluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[1-(difluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways . The imidazo[2,1-c][1,4]oxazine core may also contribute to its activity by stabilizing the compound’s conformation and facilitating interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(trifluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
- N-[1-(fluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
Uniqueness
N-[1-(difluoromethyl)cyclohexyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . These properties can enhance the compound’s bioavailability and efficacy compared to similar compounds with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
